molecular formula C12H12N2O2S B2372968 N-(2-aminophenyl)benzenesulfonamide CAS No. 43200-31-3

N-(2-aminophenyl)benzenesulfonamide

Cat. No.: B2372968
CAS No.: 43200-31-3
M. Wt: 248.3
InChI Key: KGFXBBKICOQXTC-UHFFFAOYSA-N
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Description

“N-(2-aminophenyl)benzenesulfonamide” is a chemical compound with the linear formula C12H12N2O2S . It has a molecular weight of 248.306 .


Synthesis Analysis

A method for synthesizing secondary amides has been developed using N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H12N2O2S .


Chemical Reactions Analysis

A new Bis[this compound]-di-chloro-Bis[O′-N,N-dimethyl-formamide]-nickel(II) complex [NiCl2(DMF)2L2] was synthesized in DMF solution in reflux media with NiCl2.2H2O and the pre-prepared this compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Analysis : N-(2-aminophenyl)benzenesulfonamide compounds have been synthesized and characterized using spectroscopic techniques like FT-IR, 1H, and 13C NMR. These compounds, including novel Schiff base ligands, have been investigated for their molecular geometry and optimized using Density Functional Theory (DFT) methods (Demircioğlu et al., 2018).

Catalytic and Enzymatic Activity

  • Catalytic Properties in Transfer Hydrogenation : Derivatives of this compound have been used as catalysts for transfer hydrogenation of ketones, demonstrating good catalytic activity (Dayan et al., 2013).
  • Nickel Complexes for Reduction Reactions : Nickel(II) complexes bearing diaminobenzene and sulfonamide, including this compound, have shown catalytic efficiency in the reduction of nitrobenzenes, contributing to green chemistry (Dayan et al., 2019).

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds derived from this compound have been investigated for their antimicrobial properties (Ijuomah et al., 2022).
  • Antitumor Activity : Some derivatives have demonstrated antitumor activities, with significant selectivity towards certain cancer cell lines (Sławiński & Brzozowski, 2006).

Safety and Hazards

Safety data sheets indicate that “N-(2-aminophenyl)benzenesulfonamide” may be harmful if swallowed . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

A recent study has developed an efficient method for synthesizing secondary amides utilizing N-(2-aminophenyl)benzamide and phenyl isocyanate . This method could have significant relevance in pharmaceutical applications .

Properties

IUPAC Name

N-(2-aminophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFXBBKICOQXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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